3'-Methyl-3,4'-bipyridin-6-amine

Description

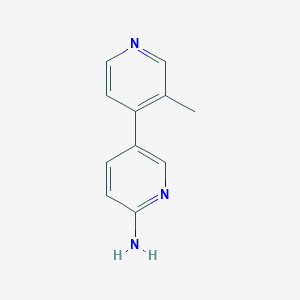

3'-Methyl-3,4'-bipyridin-6-amine is a bipyridinamine derivative characterized by two pyridine rings connected via a single bond, with a methyl group at the 3' position and an amine group at the 6-position of the second pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules that modulate neurotransmitter systems or cellular signaling pathways.

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-(3-methylpyridin-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-8-6-13-5-4-10(8)9-2-3-11(12)14-7-9/h2-7H,1H3,(H2,12,14) |

InChI Key |

IGIAXRCPVFSRSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=CN=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

The provided evidence primarily focuses on Methyl 3,4-dihydroxybenzoate (MDHB) , a benzoate derivative with neurogenic properties, rather than bipyridinamine derivatives. While MDHB is chemically distinct from 3'-Methyl-3,4'-bipyridin-6-amine, its mechanisms of action and differentiation effects on neural stem cells (NSCs) offer insights into how small molecules can influence neuronal pathways. Below, we contextualize MDHB’s properties and highlight gaps in data for bipyridinamine analogs.

Mechanistic Insights from MDHB (Methyl 3,4-Dihydroxybenzoate)

MDHB promotes NSC differentiation into cholinergic neurons by:

- Inhibiting AKT phosphorylation (reducing PI3K/AKT pathway activity) .

- Activating GSK3β phosphorylation at tyrosine 216 , enhancing its kinase activity and destabilizing β-catenin .

- Downregulating β-catenin nuclear entry , which suppresses cell cycle progression (e.g., reduced Ki67 expression) and upregulates Isl1, a transcription factor critical for cholinergic neuron development .

| Property | MDHB Effect | Molecular Targets |

|---|---|---|

| Neuronal differentiation | ↑ Tuj1, MAP2, NeuN, SYN1, PSD-95 | AKT, GSK3β, β-catenin |

| Glial differentiation | ↓ GFAP | Cell cycle regulators (Ki67, Cdc20) |

| Synapse formation | ↑ Synapsin I, PSD-95 | CaMKII, MAGUK family proteins |

Structural and Functional Analogues of Bipyridinamines

No data on bipyridinamine derivatives (e.g., this compound or [2,3''-bipyridin]-6-amine) were found in the evidence. However, safety data for [2,3''-bipyridin]-6-amine indicate standard handling protocols for pyridine derivatives, including respiratory protection and skin/eye irritation precautions .

Hypothetical comparisons based on structural analogs :

- Nicotine (a pyridine alkaloid): Binds nicotinic acetylcholine receptors, but bipyridinamines may lack the structural flexibility for receptor interaction.

- GSK3β inhibitors : Unlike MDHB, which activates GSK3β, bipyridinamines might modulate kinase activity differently due to their planar aromatic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.